L-alpha-Methyldopamine

Description

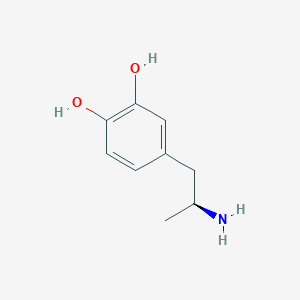

Structure

2D Structure

3D Structure

Properties

CAS No. |

14513-20-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

4-[(2S)-2-aminopropyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1 |

InChI Key |

KSRGADMGIRTXAF-LURJTMIESA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L Alpha Methyldopamine

Formation from Precursor Compounds

The generation of L-alpha-methyldopamine predominantly occurs via two main pathways: the enzymatic decarboxylation of a physiological precursor and alternative routes from non-physiological compounds.

Enzymatic Decarboxylation of L-alpha-Methyldopa

The principal pathway for the formation of this compound involves the enzymatic decarboxylation of L-alpha-methyldopa (also known as methyldopa). wikipedia.orgbiolife-publisher.it This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also referred to as DOPA decarboxylase. wikipedia.orgdrugbank.comtocris.com AADC facilitates the removal of a carboxyl group from L-alpha-methyldopa, yielding this compound. wikipedia.orgbiolife-publisher.it This process is a key step in the metabolic cascade of methyldopa (B1676449). drugbank.com It's important to note that the pharmacologically inert D-isomer of alpha-methyldopa is not decarboxylated to form amines. drugbank.comahajournals.org

Under anaerobic conditions, the reaction of dopa decarboxylase with alpha-methyldopa leads to the time-dependent formation of alpha-methyldopamine (B1210744), without significant production of ammonia (B1221849) or ketone. nih.govacs.org

Alternative Biosynthetic Routes from Non-Physiological Precursors (e.g., p-Hydroxyamphetamine)

This compound can also be synthesized from non-physiological precursors, such as p-hydroxyamphetamine. Research has shown that rat brain microsomes possess a cytochrome P-450-dependent monooxygenase that can convert p-hydroxyamphetamine into alpha-methyldopamine, also referred to as "catecholamphetamine". nih.gov This alternative biosynthetic route highlights the metabolic plasticity of the enzymes involved in catecholamine synthesis.

Further Biotransformation of this compound

Once formed, this compound undergoes further metabolic conversions, leading to the formation of several other biologically active and inactive compounds.

Enzymatic Hydroxylation to Alpha-Methylnorepinephrine

A crucial step in the biotransformation of this compound is its enzymatic hydroxylation to alpha-methylnorepinephrine. biolife-publisher.itdrugbank.com This reaction is catalyzed by the enzyme dopamine (B1211576) beta-hydroxylase (DBH). wikipedia.orgnih.govwikipedia.org DBH introduces a hydroxyl group at the beta-position of the ethylamine (B1201723) side chain of alpha-methyldopamine, a process known as beta-hydroxylation. biolife-publisher.itnih.gov The resulting compound, alpha-methylnorepinephrine, is a key active metabolite. drugbank.comahajournals.org

Subsequent Conversion to Alpha-Methylepinephrine

Following its formation, alpha-methylnorepinephrine can be further metabolized to alpha-methylepinephrine. drugbank.comnih.gov This conversion is mediated by the enzyme phenylethanolamine N-methyltransferase (PNMT). drugbank.com This subsequent metabolic step adds another layer to the complex biotransformation cascade originating from L-alpha-methyldopa.

Formation of Other Metabolites

Beyond the primary pathway leading to alpha-methylnorepinephrine and alpha-methylepinephrine, this compound is also a substrate for the formation of other metabolites. These include 3,4-dihydroxyphenylacetone (B24149), O-sulfate conjugates, and 3-O-methylated metabolites. drugbank.com

3,4-Dihydroxyphenylacetone: Dopa decarboxylase can catalyze the cleavage of alpha-methyldopa into 3,4-dihydroxyphenylacetone and ammonia, with alpha-methyldopamine as an intermediate that does not accumulate during this particular catalytic process under aerobic conditions. nih.govacs.org This ketone metabolite is also formed from the inactive D-isomer of methyldopa. drugbank.com Urinary excretion of 3,4-dihydroxyphenylacetone has been observed in individuals who have taken L-alpha-methyldopa. nih.gov

O-Sulfate Conjugates: this compound and its parent compound, L-alpha-methyldopa, can undergo conjugation to form O-sulfate metabolites. drugbank.com The main circulating metabolite of methyldopa in plasma is alpha-methyldopa mono-O-sulfate. drugbank.com

3-O-Methylated Metabolites: this compound can be O-methylated to form 3-O-methythis compound. drugbank.comnih.gov This reaction is part of a broader pattern of O-methylation that also affects the precursor, L-alpha-methyldopa, which is converted to 3-O-methyl-alpha-methyldopa. drugbank.comnih.govahajournals.org

The table below summarizes the key enzymes and resulting products in the biosynthesis and metabolic pathways of this compound.

| Precursor/Substrate | Enzyme | Product |

| L-alpha-Methyldopa | Aromatic L-amino acid decarboxylase (AADC) | This compound |

| p-Hydroxyamphetamine | Cytochrome P-450-dependent monooxygenase | This compound |

| This compound | Dopamine beta-hydroxylase (DBH) | Alpha-Methylnorepinephrine |

| Alpha-Methylnorepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Alpha-Methylepinephrine |

| L-alpha-Methyldopa | Dopa decarboxylase (aerobic) | 3,4-Dihydroxyphenylacetone |

| This compound | Unknown (O-methylation) | 3-O-Methythis compound |

| L-alpha-Methyldopa / this compound | Sulfotransferase | O-Sulfate Conjugates |

Oxidative Pathways and Formation of Reactive Intermediates (e.g., Ortho-Quinones)

The metabolic journey of this compound often takes a reactive turn through oxidative pathways, leading to the formation of highly reactive intermediates, most notably ortho-quinones. This transformation is a critical step that significantly influences the compound's biological activity and potential for cellular interactions.

This compound is a catechol, a class of compounds that are susceptible to oxidation to form corresponding ortho-quinones. researchgate.net This oxidation can be initiated by various enzymatic and non-enzymatic mechanisms within the body. Enzymes such as tyrosinase and other phenoloxidases can catalyze the oxidation of catechols to quinones. nih.govnih.gov Additionally, reactive oxygen species present in the cellular environment can also contribute to this oxidative conversion.

The resulting this compound ortho-quinone is an electrophilic species, meaning it is highly reactive towards nucleophiles within the cell, such as proteins and DNA. escholarship.org This reactivity is a key factor in the toxicological profiles of compounds that are metabolized to this compound. The formation of this ortho-quinone is considered a pivotal event, setting the stage for a cascade of further reactions, including conjugation with endogenous antioxidants. wikipedia.org

The process of ortho-quinone formation from this compound can be influenced by the surrounding chemical environment. For instance, the rate of decay of similar ortho-quinones derived from catecholamines has been shown to be dependent on pH. arkat-usa.org

Conjugation with Endogenous Antioxidants (e.g., Glutathionyl Adducts)

The reaction between the this compound ortho-quinone and glutathione (B108866) results in the formation of glutathionyl adducts. Research has identified two primary regioisomers: 5-(glutathion-S-yl)-alpha-methyldopamine and 6-(glutathion-S-yl)-alpha-methyldopamine. nih.gov The formation of these adducts can be catalyzed by glutathione S-transferases (GSTs), a family of enzymes responsible for cellular detoxification. nih.gov

Furthermore, a second glutathione molecule can react with the mono-glutathionyl adduct, leading to the formation of a bis-glutathionyl conjugate, specifically 2,5-bis-(glutathion-S-yl)-alpha-methyldopamine. acs.orgnih.gov The formation of this bis-adduct suggests that the initial glutathione conjugate can undergo further oxidation to a quinone, which then reacts with another glutathione molecule. acs.org

The formation of these glutathione conjugates is a significant metabolic pathway. For instance, in studies related to the metabolism of 3,4-methylenedioxyamphetamine (MDA), of which this compound is a major metabolite, the production of glutathione adducts has been shown to be related to the activity of the cytochrome P450 2D6 (CYP2D6) isoform. nih.gov

Interestingly, these glutathione conjugates are not inert. Studies have shown that while 5-(glutathion-S-yl)-alpha-methyldopamine may not cause long-term serotonergic toxicity, the 2,5-bis-(glutathion-S-yl)-alpha-methyldopamine conjugate has been found to decrease serotonin (B10506) concentrations in the brain. nih.govneurotransmitter.net The lower oxidation potential of the catecholic thioether of this compound has been correlated with higher toxicity, highlighting the complex interplay between oxidation, conjugation, and biological effect. jst.go.jp

| Conjugate Name | Abbreviation | Noted Effects |

| 5-(glutathion-S-yl)-alpha-methyldopamine | 5-(GSH)-alpha-MeDA | Produces neurobehavioral changes but may not cause long-term decreases in serotonin concentrations. researchgate.netnih.gov |

| 2,5-bis-(glutathion-S-yl)-alpha-methyldopamine | 2,5-bis(GSH)-alpha-MeDA | Causes decreases in serotonin concentrations in various brain regions. acs.orgnih.gov |

| 5-(N-acetylcystein-S-yl)-alpha-methyldopamine | 5-(NAC)-alpha-MeDA | Produces neurobehavioral changes but may not cause long-term decreases in serotonin concentrations. nih.gov |

These findings underscore the importance of considering the entire metabolic pathway of this compound, from its initial formation through its oxidative transformation and subsequent conjugation, to fully understand its biological impact.

Enzymatic Interactions and Kinetic Studies

Interactions with Aromatic L-Amino Acid Decarboxylase (DOPA Decarboxylase)

Aromatic L-Amino Acid Decarboxylase (AADC), commonly known as DOPA Decarboxylase (DDC), plays a pivotal role in the biochemical pathway involving L-alpha-Methyldopamine. Rather than being a primary substrate for decarboxylation, this compound emerges as a transient intermediate in a reaction catalyzed by DDC acting on its precursor, alpha-methyldopa drugbank.comjcgo.org.

Substrate Affinity and Catalytic Efficiency

Kinetic Parameters of DOPA Decarboxylase with alpha-methylDopa

| Parameter | Value | Reference |

|---|---|---|

| kcat | 5.68 min⁻¹ | drugbank.comjcgo.org |

| Km | 45 µM | drugbank.comjcgo.org |

Under anaerobic conditions, this compound is formed in a time-dependent manner, and the subsequent oxidative deamination is significantly inhibited drugbank.comjcgo.org. This demonstrates that the presence of oxygen is crucial for the full catalytic cycle that processes the this compound intermediate.

Oxidative Deamination Mechanisms

The interaction of DDC with alpha-methylDopa ultimately leads to an oxidative deamination reaction where the this compound intermediate is converted into 3,4-dihydroxyphenylacetone (B24149) and ammonia (B1221849) drugbank.comjcgo.org. This process is dependent on the presence of molecular oxygen, which is consumed in a 1:2 molar ratio with respect to the products formed drugbank.comjcgo.org. The mechanism involves the decarboxylation of alpha-methylDopa to form the this compound intermediate, which is then oxidatively deaminated by the same enzyme nih.gov. Research on DDC-catalyzed oxidative deamination reactions has identified the formation of a quinonoid species as an intermediate, which is a key step in the catalytic pathway nih.gov. This type of reaction is a recognized function of DDC with certain substrates, alongside its primary decarboxylation activity drugbank.comnih.gov.

Enzyme Inactivation Studies

The catalytic process that generates 3,4-dihydroxyphenylacetone from the this compound intermediate is accompanied by a time- and concentration-dependent inactivation of the DDC enzyme drugbank.comjcgo.org. The inactivation is not caused by this compound itself but by the final ketone product, 3,4-dihydroxyphenylacetone. This product acts as an active site-directed affinity label drugbank.com.

Kinetic studies of this inactivation have determined the inactivation rate constant (kinact) to be 0.012 min⁻¹ and the inhibitor constant (Ki) to be 39.3 µM drugbank.comjcgo.org. The inactivation mechanism involves the binding of 3,4-dihydroxyphenylacetone to the active site, where it forms a covalent adduct. Specifically, it traps the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme in a ternary adduct with the lysine (B10760008) residue that normally binds PLP in the native enzyme's active site drugbank.com. This covalent modification leads to an irreversible loss of the enzyme's decarboxylase activity drugbank.comjcgo.org.

Enzyme Inactivation Parameters for DOPA Decarboxylase

| Parameter | Value | Reference |

|---|---|---|

| kinact | 0.012 min⁻¹ | drugbank.comjcgo.org |

| Ki | 39.3 µM | drugbank.comjcgo.org |

Role of Dopamine (B1211576) Beta-Hydroxylase (DBH)

Following its formation from alpha-methyldopa, this compound serves as a substrate for the enzyme Dopamine Beta-Hydroxylase (DBH) ahajournals.orgbiolife-publisher.it. DBH is a copper-containing monooxygenase that typically catalyzes the conversion of dopamine to norepinephrine (B1679862) nih.gov. The enzyme facilitates the hydroxylation of the beta-carbon on the side chain of phenylethylamine derivatives nih.gov. In the metabolic pathway of alpha-methyldopa, DBH acts on this compound to convert it into alpha-methylnorepinephrine ahajournals.orgbiolife-publisher.it. This transformation is a crucial step, as alpha-methylnorepinephrine is a pharmacologically active metabolite ahajournals.org.

Involvement of Phenylethanolamine-N-Methyltransferase (PNMT)

The metabolic cascade continues with the involvement of Phenylethanolamine-N-Methyltransferase (PNMT). This enzyme is primarily known for catalyzing the final step in the biosynthesis of catecholamines, where it transfers a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine to form epinephrine (B1671497). Following the conversion of this compound to alpha-methylnorepinephrine by DBH, PNMT then acts on alpha-methylnorepinephrine ahajournals.org. This enzymatic step results in the formation of alpha-methylepinephrine, another active metabolite in this pathway ahajournals.org.

Catechol-O-Methyltransferase (COMT) Metabolism

This compound, a primary metabolite of the antihypertensive agent methyldopa (B1676449), undergoes enzymatic O-methylation, a reaction catalyzed by Catechol-O-Methyltransferase (COMT). This metabolic pathway is a significant step in the biotransformation of this compound. The process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety of this compound, leading to the formation of O-methylated metabolites.

Detailed research into the enzymatic kinetics of this reaction has revealed specific characteristics of the interaction between this compound and COMT. A pivotal study investigating the substrate specificity of purified pig liver COMT demonstrated that this compound is not only a substrate but a particularly effective one for this enzyme. The research highlighted that alpha-methylation of dopamine, resulting in this compound, leads to a compound with a lower Michaelis constant (Km) and a higher maximal velocity (Vmax) compared to dopamine itself.

A lower Km value indicates a higher affinity of the enzyme for the substrate, meaning that COMT binds more readily to this compound than to dopamine. The higher Vmax value signifies that once bound, the enzyme catalyzes the methylation of this compound at a faster rate than it does for dopamine. These kinetic parameters suggest that COMT can efficiently metabolize this compound, even at low concentrations.

The primary products of this enzymatic reaction are the monomethylated derivatives of this compound. The main metabolite formed is 3-O-methythis compound, with a smaller amount of the 4-O-methylated isomer also being produced. The predominance of the 3-O-methylated product is a characteristic feature of COMT-catalyzed reactions involving catechol substrates.

The following table summarizes the qualitative kinetic findings for the metabolism of this compound by COMT, as compared to its parent compound, dopamine.

| Substrate | Michaelis Constant (Km) | Maximal Velocity (Vmax) |

|---|---|---|

| This compound | Lower than Dopamine | Higher than Dopamine |

| Dopamine | Reference Value | Reference Value |

Neurotransmitter System Modulation and False Neurotransmission Hypothesis

Effects on Endogenous Catecholamine Levels in Central Nervous System Regions

L-alpha-Methyldopamine and its derivatives exert profound effects on the levels of endogenous catecholamines, including norepinephrine (B1679862), dopamine (B1211576), and epinephrine (B1671497), across different regions of the brain. These alterations are a cornerstone of its pharmacological activity.

Norepinephrine Depletion and Replacement

Administration of α-methyldopa leads to a significant depletion of norepinephrine in various brain regions. nih.gov This depletion is a direct consequence of the metabolic pathway of α-methyldopa, which is converted into α-methylnorepinephrine. biolife-publisher.itbiolife-publisher.it This newly formed α-methylnorepinephrine then replaces the endogenous norepinephrine in synaptic vesicles. biolife-publisher.itbiolife-publisher.it

Acute administration of α-methyldopa in rats has been shown to cause a maximal noradrenaline depletion of over 80% in all studied brain regions, with levels remaining significantly reduced 24 hours post-injection. nih.gov Chronic administration also results in a profound depletion of norepinephrine in nuclei of the anterior hypothalamic-preoptic region and the medulla oblongata, to the point of being virtually undetectable. ahajournals.org

Interestingly, while norepinephrine levels are depleted, the accumulation of its methylated counterpart, α-methylnorepinephrine, is substantial. Following chronic administration, α-methylnorepinephrine becomes the predominant amine in these brain nuclei, with levels often exceeding those of control norepinephrine levels. ahajournals.org This accumulation is attributed to the slow turnover and resistance of α-methylnorepinephrine to degradation by monoamine oxidase. nih.gov

Table 1: Effects of Acute α-Methyldopa Administration on Norepinephrine Levels in Rat Brain

| Brain Region | Maximal Norepinephrine Depletion (%) | Time to Maximal Depletion (hours) |

| All Regions Studied | >80% | 4-24 |

Data compiled from studies on acute administration of α-methyldopa in rats. nih.gov

Dopamine Level Alterations

The dopaminergic system is also significantly affected by this compound. Acute administration of its precursor, α-methyldopa, induces a short-lived but substantial decrease in dopamine levels across at least five regions of the rat brain. nih.gov The extent of this depletion varies by region, with the corpus striatum showing a 55% reduction, while other areas experience a more pronounced depletion of over 75%. nih.gov These effects on dopamine levels are generally observed to peak between 4 to 6 hours after administration and recover within 12 hours. nih.gov

In tandem with this depletion, there is a rapid accumulation of α-methyldopamine, which in many regions equals or surpasses the amount of depleted dopamine, peaking at around 4 hours. nih.gov Chronic treatment with α-methyldopa also leads to a similar depletion of dopamine. nih.gov However, under chronic conditions, the accumulation of α-methyldopamine is less pronounced, while the accumulation of α-methylnorepinephrine becomes a more striking feature. nih.gov Studies on striatal slices from rat brains suggest that α-methyldopa decreases tissue levels of dopamine by inhibiting tyrosine hydroxylase activity in dopaminergic neurons. nih.gov

Table 2: Effects of Acute α-Methyldopa Administration on Dopamine Levels in Rat Brain

| Brain Region | Maximal Dopamine Depletion (%) | Time to Maximal Depletion (hours) |

| Corpus Striatum | 55% | 4-6 |

| Other Regions | >75% | 4-6 |

Data based on research investigating the acute effects of α-methyldopa administration in rats. nih.gov

Serotonin (B10506) System Interactions and Modulation

The serotonergic system is another key target of this compound's precursor, α-methyldopa. In vivo administration has been shown to directly impact serotonin (5-HT) neurochemistry. nih.gov Studies using synaptosomes isolated from rats treated with α-methyldopa revealed a 25% reduction in intrasynaptosomal 5-HT levels and a 15% decrease in 5-HT synthesis. nih.gov A corresponding 15% reduction in the levels of the serotonin precursor, tryptophan, was also observed within the synaptosomes. nih.gov

Furthermore, there is evidence that serotonergic nerve terminals can accumulate α-methyldopamine. nih.gov Experiments have demonstrated that a selective serotonin-releasing agent can trigger the release of both α-methyldopamine and 5-HT from synaptosomes, an effect that can be blocked by a selective serotonin reuptake inhibitor. nih.gov This suggests a direct interaction of α-methyldopamine within the serotonin neuronal machinery. Despite these alterations in serotonin storage and synthesis, there appears to be no significant decrease in the basal or depolarization-induced release of 5-HT from synaptosomes of treated animals. nih.gov

Table 3: Effects of α-Methyldopa Administration on Serotonin (5-HT) Neurochemistry in Rat Brain Synaptosomes

| Parameter | Percentage Reduction |

| Intrasynaptosomal 5-HT | 25% |

| 5-HT Synthesis | 15% |

| Synaptosomal Tryptophan | 15% |

Findings from in vivo studies on the effects of α-methyldopa on rat brain synaptosomes. nih.gov

Mechanisms of Neurotransmitter Release Modulation in Animal Models

The modulation of neurotransmitter release by this compound and its metabolites is a key aspect of its action. The primary mechanism is believed to be the presynaptic stimulation of α2-adrenergic receptors by α-methylnorepinephrine. ahajournals.orgnih.gov This stimulation inhibits the release of neurotransmitters from the nerve terminal. ahajournals.org This model is supported by findings in the hypothalamus and brain stem of rats, where the presence of α-methylnorepinephrine is associated with a down-regulation of α2-adrenergic receptors and an up-regulation of α1-adrenergic receptors. ahajournals.orgnih.gov The up-regulation of α1-receptors is thought to be a compensatory response to the reduced neurotransmitter overflow caused by the presynaptic α2-receptor-mediated inhibition. ahajournals.org

Direct stimulation with α-methyldopa itself can produce a slightly reduced response of the post-ganglionic sympathetic system, but it does not block the response to direct stimulation of these nerves. biolife-publisher.itbiolife-publisher.it This indicates that the primary modulatory effects are mediated through its metabolites rather than the parent compound.

Experimental Evidence for the False Neurotransmitter Hypothesis

The "false neurotransmitter" hypothesis is a long-standing concept used to explain the actions of compounds like this compound. wikipedia.org A false neurotransmitter is a substance that can be taken up by a neuron, stored in synaptic vesicles, and released upon stimulation, mimicking the endogenous neurotransmitter but often with different efficacy at the postsynaptic receptor. wikipedia.org

The primary evidence for this compound's role in this hypothesis comes from the observation that its precursor, α-methyldopa, is metabolized into α-methylnorepinephrine within sympathetic neurons. biolife-publisher.itbiolife-publisher.it This α-methylnorepinephrine is then stored in vesicles and released upon nerve impulses, effectively replacing the endogenous norepinephrine. biolife-publisher.itbiolife-publisher.it The key to the false neurotransmitter effect is that α-methylnorepinephrine is generally less active than norepinephrine at adrenergic receptors, leading to a weaker response at the peripheral effector, such as blood vessels. biolife-publisher.itbiolife-publisher.it

Administration of α-methyldopa in experimental animals consistently results in the depletion of tissue norepinephrine stores and the concurrent appearance of α-methylnorepinephrine. biolife-publisher.it Furthermore, α-methylnorepinephrine has been shown to be a potent and selective agonist for α2-adrenergic receptors, which are involved in the presynaptic inhibition of neurotransmitter release. ahajournals.orgnih.gov This action further supports its role as a modulator of synaptic transmission. While the formation of this "false transmitter" and the consequent reduction in peripheral sympathetic activity are considered major components of its action, they may not fully account for all of its pharmacological effects. biolife-publisher.it Some studies have also suggested that α-methyl-m-tyramine can act as a false dopamine-like transmitter. nih.gov

Receptor Pharmacology and Ligand Binding Studies

Adrenergic Receptor Subtype Interactions

The interaction of L-alpha-Methyldopamine and its downstream metabolites with adrenergic receptors is complex, showing varied affinities and activities across different receptor subtypes. Research indicates that while this compound itself may have direct effects, it primarily serves as a precursor to the more potent metabolite, alpha-methylnorepinephrine. nih.govahajournals.org

Studies investigating the binding of L-alpha-methyldopa metabolites to alpha-1 (α₁) adrenergic receptors have shown that these compounds are generally weak competitors. nih.gov Specifically, (+/-)-alpha-Methyldopamine was found to be less potent than other metabolites of L-alpha-methyldopa at α₁ receptors. nih.gov Preclinical studies in mice, utilizing the parent compound alpha-methyldopa, found no significant effect on α₁-receptor sites even after repeated administration. sigmaaldrich.comnih.gov Further research has indicated that the α₁-adrenergic receptor does not differentiate between the stereoisomers of alpha-methyldopamine (B1210744), in contrast to the alpha-2 receptor. nih.gov

The primary mechanism of action for L-alpha-methyldopa and its metabolites is centered on the alpha-2 (α₂) adrenergic receptor. biolife-publisher.itnih.govmedchemexpress.com The active metabolites of L-alpha-methyldopa, such as alpha-methylnorepinephrine, act as agonists at presynaptic α₂-adrenergic receptors within the brainstem. drugbank.com This stimulation leads to an inhibition of adrenergic neuronal outflow, reducing sympathetic tone and lowering blood pressure. nih.govdrugbank.com

Research suggests that this compound itself plays a crucial role in this process. Studies in mice have concluded that alpha-methyldopamine, the decarboxylated metabolite of alpha-methyldopa, is likely responsible for the reduction in high-affinity binding to α₂-receptor sites. sigmaaldrich.comnih.gov This effect was abolished when the conversion of alpha-methyldopa to alpha-methyldopamine was blocked by a dopa decarboxylase inhibitor, highlighting the necessity of this metabolic step. nih.gov

While its downstream metabolite alpha-methylnorepinephrine is a more potent agonist, this compound demonstrates significant selectivity for the α₂ receptor over the α₁ subtype. nih.gov Ligand binding studies comparing various metabolites have consistently shown that this compound is less potent at competing for α₂ receptor binding sites than alpha-methylnorepinephrine and endogenous catecholamines. ahajournals.orgnih.gov

| Compound | Relative Potency |

|---|---|

| (-)-Epinephrine | Most Potent |

| (-)-erythro-alpha-Methylnorepinephrine | ↓ |

| (-)-Norepinephrine | ↓ |

| (-)-erythro-alpha-Methylepinephrine | ↓ |

| alpha-Methyldopamine | Least Potent |

Dopamine (B1211576) Receptor Interactions (e.g., D2 Receptor)

The direct interaction of this compound with dopamine receptors appears to be minimal in mediating its primary pharmacological effects. In a key preclinical study, the hypotensive effect of intraventricularly administered alpha-methyldopamine was not blocked by the dopamine antagonist haloperidol. nih.gov This finding suggests that the central mechanism of action is not dependent on dopamine receptor activation. nih.gov While the parent compound, L-alpha-methyldopa, can cause a net reduction in the tissue concentration of dopamine, the primary receptor-mediated actions of its active metabolites are focused on the adrenergic system. drugbank.com

Stereoisomeric Selectivity in Receptor Binding and Activation

Stereochemistry is a critical factor for the interaction of this compound and its derivatives with adrenergic receptors. The L-isomer of alpha-methyldopa is the biologically active form. drugbank.com

Significant stereoselectivity is observed at the α₂-adrenergic receptor. This receptor shows a pronounced preference for the 2S(+) -isomer of alpha-methyldopamine, which corresponds to this compound. nih.gov In contrast, the 2R(-)-isomer displays no receptor subtype specificity. nih.gov This demonstrates that the α₂-adrenergic receptor can recognize and accommodate the methyl group at the alpha-carbon when it is in the correct stereochemical orientation, a feature not observed with the α₁-receptor. nih.gov This stereochemical requirement is a key determinant of α₂-adrenergic effects and contributes to the compound's receptor subtype specificity. nih.gov The subsequent metabolite, alpha-methylnorepinephrine, also exhibits stereospecificity, with the erythro (1R,2S) isomer possessing the significant activity at α₂-receptors. uobasrah.edu.iq

Receptor Regulation and Adaptive Changes (e.g., Down-regulation, Up-regulation) in Preclinical Models

Chronic administration of L-alpha-methyldopa in preclinical models, which leads to sustained exposure to its metabolites including this compound, induces adaptive changes in adrenergic receptor populations. ahajournals.org These regulatory changes are thought to be a response to the persistent agonist activity at α₂-receptors and the subsequent reduction in sympathetic outflow. ahajournals.org

Long-term (72-hour) infusion of alpha-methyldopa in spontaneously hypertensive rats (SHR) and normotensive control animals resulted in significant alterations in both α₁ and α₂ receptor populations in the brain. ahajournals.org

Alpha-1 Receptor Up-regulation: An increase in α₁-adrenergic receptor binding was observed. This up-regulation is hypothesized to be a consequence of reduced neurotransmitter release onto postsynaptic α₁-receptors, a form of postsynaptic supersensitivity resulting from decreased sympathetic activity. ahajournals.org

Alpha-2 Receptor Down-regulation: A decline in α₂-agonist binding was noted, consistent with the down-regulation of the receptor's high-affinity state. This is considered a direct consequence of the continuous stimulation by the α₂-agonist metabolite, alpha-methylnorepinephrine. ahajournals.org

These receptor modifications, which may modulate the long-term efficacy of the parent drug, were more pronounced in hypertensive rats compared to normotensive ones. ahajournals.org

| Receptor Subtype | Observed Change | Proposed Mechanism |

|---|---|---|

| Alpha-1 (α₁) Adrenergic Receptor | Up-regulation (Increased Binding) | Postsynaptic supersensitivity due to reduced presynaptic neurotransmitter release. |

| Alpha-2 (α₂) Adrenergic Receptor | Down-regulation (Decreased High-Affinity Binding) | Receptor desensitization/internalization from persistent agonist stimulation by metabolites. |

Preclinical Pharmacodynamics and Neurochemical Effects in Animal Models

Central Nervous System Effects in Vivo

The central nervous system (CNS) is the primary site of action for the antihypertensive effects derived from alpha-methyldopa, with L-alpha-methyldopamine and its subsequent metabolite, alpha-methylnoradrenaline, playing pivotal roles. nih.gov

Regional Brain Concentrations and Distribution

Following the administration of its parent compound, alpha-methyldopa, in animal models, this compound rapidly accumulates in various brain regions. Studies in rats have elucidated the time course and distribution of this metabolite.

In acute studies, this compound accumulation reaches its peak approximately 4 hours after administration of alpha-methyldopa. nih.gov This accumulation coincides with a significant, albeit short-lived, decrease in dopamine (B1211576) levels across multiple brain areas. nih.gov The depletion of dopamine can be as high as 55% in the corpus striatum and over 75% in other regions. nih.gov In contrast, the subsequent metabolite, alpha-methylnoradrenaline, accumulates more slowly, peaking between 6 and 24 hours. nih.gov

Chronic administration of alpha-methyldopa results in a different neurochemical profile. While noradrenaline and dopamine depletion are similar to acute studies, there is a notably smaller accumulation of this compound. nih.gov However, a large accumulation of alpha-methylnoradrenaline is observed in all brain regions, which is attributed to its slow turnover and resistance to degradation by monoamine oxidase. nih.gov Research in renal hypertensive rats has shown a direct correlation between the time course of the antihypertensive effect and the increase in the cerebral concentration of this compound. nih.gov

| Administration Type | This compound Accumulation | Dopamine Levels | Noradrenaline Levels | Alpha-Methylnoradrenaline Accumulation |

|---|---|---|---|---|

| Acute | Rapid; peaks at 4 hours | Short-lived decrease (up to 75% depletion) | Significant depletion (>80%) | Slow; peaks at 6-24 hours |

| Chronic | Smaller accumulation compared to acute | Depleted | Depleted | Large accumulation |

Modulation of Central Sympathetic Outflow

The hypotensive action of alpha-methyldopa is largely attributed to the central effects of its metabolites. biolife-publisher.it this compound is converted to alpha-methylnoradrenaline within the brain. howmed.netup.ac.za This metabolite, alpha-methylnoradrenaline, is believed to act as an agonist at presynaptic α2-adrenergic receptors in the brainstem. nih.govup.ac.za This stimulation leads to an inhibition of adrenergic neuronal outflow from the CNS to the periphery, thereby reducing sympathetic tone. nih.govup.ac.za

Experiments in spontaneously hypertensive rats (SHR) have shown that this reduction in sympathetic outflow is associated with changes in adrenergic receptor populations. ahajournals.org Long-term administration of alpha-methyldopa leads to an increase in α1-adrenergic receptors, which may be an index for the degree of the anti-sympathetic effect of the drug. ahajournals.org This effect was more pronounced in hypertensive animals than in normotensive ones. ahajournals.org Furthermore, studies in cats demonstrated that this compound can reduce pressor responses elicited by electrical stimulation of the midbrain reticular formation. nih.govnih.gov

Effects on Renin-Angiotensin System Components

Preclinical studies in animal models have demonstrated that the administration of alpha-methyldopa, the precursor to this compound, can suppress the renin-angiotensin system. In dogs, intravenous administration of alpha-methyldopa over several days resulted in a significant decrease in plasma renin activity. biolife-publisher.itbiolife-publisher.it This effect is notable as other antihypertensive agents, such as reserpine (B192253) and chlorothiazide, often induce an increase in plasma renin activity. biolife-publisher.it

Specifically, one study in dogs showed a decrease in plasma renin activity from 13 µg/ml to 7 µg/ml following treatment. biolife-publisher.it Alpha-methyldopa was also shown to block the increase in renin that is typically produced by sympathetic stimulation of the kidney, without preventing the associated vasoconstrictor effect. biolife-publisher.itbiolife-publisher.it This suggests a specific effect at the sympathetic neurological level or within the CNS, rather than a general blockade of adrenergic activity. biolife-publisher.it

| Condition | Plasma Renin Activity (µg/ml) |

|---|---|

| Before Treatment | 13 |

| After Treatment (7-10 days) | 7 |

Impact on Neuronal Uptake Mechanisms

This compound has been shown to interact with neuronal uptake transporters for key neurotransmitters. In a comparative study, this compound (referred to as MeDA) was found to inhibit the uptake of dopamine with a lower IC50 value than the illicit drug MDMA. nih.gov This inhibition of the dopamine transporter was persistent even after the drug was washed out, suggesting a lasting conformational change in the transporter protein. nih.gov

Regarding the serotonin (B10506) system, this compound does not have an affinity for the serotonin transporter itself. nih.gov However, it can compete with serotonin for uptake into the neuron. nih.gov The presence of this compound has been confirmed within serotonin-containing synaptosomes. nih.gov The hypotensive action of this compound is also dependent on a central adrenergic uptake mechanism, which is necessary for its conversion to alpha-methylnoradrenaline within adrenergic neurons. nih.govnih.gov

Studies on Hypotensive Action Mediated by Alpha-Methyldopamine (B1210744) and its Metabolites

The hypotensive effect of this compound is centrally mediated and requires intact central alpha-adrenergic neurons. nih.govnih.gov Direct administration of this compound into the cerebral ventricles of conscious, spontaneously hypertensive rats produced a dose-dependent decrease in blood pressure. nih.govnih.gov This effect was prevented by pretreatment with 6-hydroxydopamine, a neurotoxin that destroys catecholaminergic neurons, confirming the necessity of these neurons for its action. nih.govnih.gov

The conversion of this compound to alpha-methylnoradrenaline is a critical step. Pretreatment with a selective central dopamine-beta-hydroxylase inhibitor, which blocks this conversion, also prevented the hypotensive effect. nih.govnih.gov Furthermore, the blood pressure-lowering effect was antagonized by the intraventricular injection of phentolamine, an alpha-adrenergic blocker. nih.govnih.gov In renal hypertensive rats, the time course of the antihypertensive effect was shown to be identical to the increase in the cerebral concentration of this compound and the corresponding decrease in dopamine concentration. nih.gov This suggests that non-beta-hydroxylated catecholamines like this compound play a major role in mediating the antihypertensive effect, or that only the newly synthesized alpha-methylnoradrenaline is effective. nih.gov

Behavioral Correlates of Neurochemical Changes (e.g., locomotor activity in specific research contexts)

Research into the precursor of this compound, alpha-methyldopa, has shown that it generally leads to a reduction in spontaneous motor activity in animal models. For instance, studies in rats have demonstrated that the administration of alpha-methyldopa results in a decrease in locomotor activity nih.gov. This sedative effect is not attributed to this compound itself but rather to its downstream metabolite, alpha-methylnorepinephrine. This metabolite is believed to act on alpha-2 adrenoceptors, which are known to have inhibitory effects on neuronal activity, leading to sedation and reduced locomotion nih.gov.

Further investigation into the mechanism has revealed that inhibiting the conversion of this compound to alpha-methylnorepinephrine can lessen the depressive effect of alpha-methyldopa on locomotor activity nih.gov. This suggests that while this compound is a crucial intermediate, its own direct contribution to changes in locomotor behavior may be limited, with the more significant effects being mediated by its subsequent conversion to alpha-methylnorepinephrine.

A study from 1971 noted a depression of behavior in animals following the administration of alpha-methyldopa, which correlated with the brain content of both alpha-methylnorepinephrine and this compound nih.gov. This suggests a potential role for this compound in the observed behavioral depression, although the primary mechanism is often attributed to alpha-methylnorepinephrine's action as a "false neurotransmitter" biolife-publisher.itbiolife-publisher.it.

Due to the limited availability of direct research focusing solely on this compound and its effect on locomotor activity, a data table detailing these specific findings cannot be generated at this time. The available data primarily focuses on the precursor, alpha-methyldopa, and its broader effects.

Structure Activity Relationships Sar

Influence of the Alpha-Methyl Group on Enzymatic Substrate Specificity

The alpha-methyl group is a critical determinant of L-alpha-Methyldopamine's metabolic fate and its persistence in the synapse. This structural feature provides resistance to degradation by Monoamine Oxidase (MAO), a key enzyme in the catabolism of catecholamines. brainkart.com While dopamine (B1211576) is a natural substrate for MAO, the steric hindrance introduced by the alpha-methyl group in this compound makes it a poor substrate for this enzyme. brainkart.com This increased resistance to enzymatic breakdown prolongs its presence and activity within the nervous system.

This compound itself is a metabolic product. It is formed from its precursor, L-alpha-methyldopa, through the action of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. brainkart.comnih.govwikipedia.org Despite the alpha-methylation, L-alpha-methyldopa remains a viable substrate for AADC. Subsequently, this compound serves as a substrate for dopamine beta-hydroxylase (DBH), which hydroxylates it to form alpha-methylnorepinephrine. wikipedia.orgdrugbank.com This metabolic cascade is central to its mechanism of action.

Structural Determinants for Adrenergic and Dopamine Receptor Binding Potency

This compound is an intermediate in the formation of the primary active metabolite, alpha-methylnorepinephrine. wikipedia.orgdrugbank.com Research indicates that the effects of the parent compound, alpha-methyldopa, are mediated by these alpha-methylated metabolites. Studies investigating the impact of alpha-methyldopa administration on adrenergic receptors in the brain have revealed significant changes in receptor populations, pointing to the activity of its metabolites.

Specifically, this compound has been identified as the metabolite likely responsible for effects on α2-noradrenergic receptor sites. nih.govsigmaaldrich.com Administration of its precursor, alpha-methyldopa, was shown to eliminate the high-affinity binding to α2-receptor sites in the mouse brain, leaving only low-affinity binding with a lower maximum binding capacity (Bmax). nih.govsigmaaldrich.com This effect was blocked by an inhibitor of DOPA decarboxylase but not by inhibitors of dopamine-beta-hydroxylase, suggesting the effect is directly attributable to this compound. nih.govsigmaaldrich.com

Conversely, significant effects on α1-receptor sites were not consistently detected. nih.govsigmaaldrich.com However, some studies have reported an increase in the number of α1-receptors (up-regulation) following chronic treatment with alpha-methyldopa, which may be a compensatory response to reduced neurotransmitter release. nih.govahajournals.org

The following table summarizes findings on adrenergic receptor binding changes following the administration of alpha-methyldopa, the precursor to this compound.

| Receptor Subtype | Ligand Used | Finding | Implication for this compound's Pathway |

| α1-Adrenergic | [3H]prazosin | 27% increase in Bmax; no change in Kd. nih.gov | Suggests postsynaptic receptor supersensitivity due to reduced norepinephrine (B1679862) release. |

| α2-Adrenergic | [3H]clonidine | Abolished high-affinity binding; decreased Bmax. nih.gov | Indicates direct interaction of this compound with α2-receptors. |

| α2-Adrenergic | [3H]clonidine | Increase in Kd; decrease in Bmax. nih.gov | Suggests a decrease in receptor affinity and number, consistent with agonist-induced down-regulation. |

This table is based on data from studies administering the precursor, alpha-methyldopa, with the understanding that this compound is a key active metabolite in its pathway.

Relationship between Chemical Structure and Neurotransmitter System Modulation

The primary mechanism through which this compound and its subsequent metabolite, alpha-methylnorepinephrine, modulate neurotransmitter systems is by acting as a "false neurotransmitter". wikipedia.orgbiolife-publisher.itbiolife-publisher.it This concept describes a compound that can be taken up and stored in synaptic vesicles, often displacing the endogenous neurotransmitter, and is then released upon neuronal firing. wikipedia.org

The process begins when the precursor, L-alpha-methyldopa, enters catecholaminergic neurons and is converted to this compound. brainkart.com this compound is then further metabolized to alpha-methylnorepinephrine by dopamine beta-hydroxylase. drugbank.com This newly synthesized alpha-methylnorepinephrine is stored in presynaptic vesicles, displacing norepinephrine. biolife-publisher.itbiolife-publisher.it

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography remains a cornerstone for the analysis of L-alpha-Methyldopamine, offering high-resolution separation from metabolites and matrix components. High-performance liquid chromatography (HPLC) is the most robust technique, often coupled with various detectors to enhance sensitivity and selectivity. tandfonline.com

HPLC coupled with Ultraviolet (UV) detection is a widely used method for the determination of this compound, particularly in pharmaceutical formulations. The method's reliability stems from its ability to separate the analyte from excipients and degradation products. The UV detector measures the absorbance of the eluate at a specific wavelength, which for this compound and similar compounds is often set around 280 nm. sielc.comnih.gov

Several studies have optimized HPLC-UV methods for L-DOPA, a structurally related compound, which provides insights applicable to this compound analysis. For instance, a validated method for L-DOPA in broad beans utilized a Discovery C18 column with a mobile phase of 99% formic acid (0.2% v/v) and 1% methanol (B129727). nih.gov The choice of a C18 column is common, providing good retention and separation of polar compounds like this compound. nih.govscience.gov The mobile phase composition is critical; often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol is used to achieve optimal separation. sielc.comscience.gov For example, a method for analyzing dopamine (B1211576) and serotonin (B10506) used a mobile phase of acetonitrile and water (20/80%) with an ammonium (B1175870) formate (B1220265) buffer. sielc.com

Table 1: HPLC-UV Method Parameters for Catecholamine-Related Compounds

| Analyte | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|

| L-DOPA | Discovery C18 (250 × 4.6 mm, 5 µm) | 99% Formic Acid (0.2% v/v) + 1% Methanol | 280 | 0.5–50 mg/L | nih.gov |

| Dopamine | Primesep 200 (4.6x150 mm, 5 µm) | Acetonitrile/Water (20/80%) with 40 mM Ammonium Formate (pH 3.0) | 280 | Not Specified | sielc.com |

| Lumefantrine (as an example) | Symmetry C18 | Methanol + 0.05% Trifluoroacetic acid (80:20) | 335 | Not Specified | science.gov |

For quantifying low concentrations of this compound, particularly in biological samples, HPLC with electrochemical detection (HPLC-EC) offers superior sensitivity compared to UV detection. tandfonline.comnih.gov This technique is based on the electrochemical properties of the analyte, where this compound is oxidized at a specific potential on the surface of a working electrode, generating a measurable current that is proportional to its concentration. tandfonline.comacs.org

HPLC-EC has been successfully employed for the analysis of this compound and its metabolites in human plasma and urine. nih.govnih.gov A key advantage of this method is its high selectivity, as it avoids interference from structurally similar but electrochemically inactive compounds. nih.gov One study highlighted that HPLC-EC provides accurate and reproducible results for urinary catecholamines and metanephrines even in the presence of alpha-methyldopa, unlike conventional fluorometric methods which can show false positives. nih.gov The detector's high sensitivity allows for the measurement of analytes at very low concentrations. turkjps.org

Table 2: HPLC-EC System Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetex F5 (150 mm x 4.6 mm, 2.6 μm) | turkjps.org |

| Oxidation Potential | +800 mV | turkjps.org |

| Flow Rate | 0.35 mL/min | turkjps.org |

| Column Temperature | 35 °C | turkjps.org |

HPLC with fluorescence detection provides high sensitivity and specificity for the analysis of this compound, which possesses native fluorescence. A sensitive reversed-phase gradient elution HPLC method was developed for determining alpha-methyldopa in human plasma. nih.gov This method often involves a pre-column or post-column derivatization step to enhance the fluorescence properties of the analyte, although native fluorescence can also be utilized.

In a validated method for human plasma, separation was achieved on a Nucleosil 7 C18 column. nih.gov The mobile phase consisted of 5 mM heptanesulphonic acid sodium salt in 0.05 M potassium dihydrogenphosphate (pH 3.2) and acetonitrile, run on a linear gradient. nih.gov Detection was performed with fluorimetric excitation at 270 nm and emission at 320 nm. nih.gov This method demonstrated a limit of quantitation of 10 ng/ml in plasma, proving its suitability for bioequivalence studies. nih.gov Another approach involves the reaction of the analyte with reagents like o-phthaldialdehyde (OPA) to form fluorescent products, which can then be detected. For instance, a method for dopamine used OPA and 3-mercaptopropyltriethoxysilane, with excitation at 340 nm and emission at 460 nm, achieving a low limit of detection. nih.gov

Table 3: HPLC-Fluorescence Method for Alpha-Methyldopa in Human Plasma

| Parameter | Specification | Reference |

|---|---|---|

| Column | Nucleosil 7 C18 | nih.gov |

| Mobile Phase | Gradient of 5 mM heptanesulphonic acid sodium salt in 0.05 M KH2PO4 (pH 3.2) and Acetonitrile | nih.gov |

| Detection | Excitation: 270 nm, Emission: 320 nm | nih.gov |

| Limit of Quantitation (LOQ) | 10 ng/ml | nih.gov |

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is considered a gold standard for bioanalytical studies due to its exceptional sensitivity and specificity. tandfonline.com These methods are particularly valuable for quantifying this compound in complex biological matrices like plasma. nih.govresearchgate.netresearchgate.net

A rapid and simple LC-MS/MS method was developed for therapeutic drug monitoring of methyldopa (B1676449) in human plasma. researchgate.net This method involved a simple protein precipitation step with methanol, followed by direct injection into the LC-MS/MS system. researchgate.net Separation was achieved on a Zorbax SB-C18 column under isocratic conditions with a mobile phase of acetonitrile and 0.2% formic acid in water. researchgate.net Detection was performed using an ion trap mass spectrometer with electrospray positive ionization in multiple reaction monitoring (MRM) mode. researchgate.net This method had a short run time of 1.5 minutes and a lower limit of quantification (LLOQ) of 0.32 μg/mL. researchgate.net Another LC-MS-MS method for methyldopa in human plasma reported a linear range of 20-5000 ng/ml with a limit of quantitation of 20 ng/ml. nih.govresearchgate.net

Table 4: LC-MS/MS Method Parameters for Methyldopa in Human Plasma

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Linearity Range | 0.32-20.48 μg/mL | 20-5000 ng/mL | nih.govresearchgate.net |

| Lower Limit of Quantitation (LLOQ) | 0.32 μg/mL | 20 ng/mL | nih.govresearchgate.net |

| Chromatographic Run Time | 1.5 min | 5.5 min | nih.govresearchgate.net |

| Sample Preparation | Protein precipitation with methanol | Not specified | nih.govresearchgate.net |

| Ionization Mode | Electrospray Positive Ionization (ESI+) | Electrospray | nih.govresearchgate.net |

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique used for the qualitative and quantitative analysis of drugs like this compound. fishersci.comanalyticaltoxicology.comnih.gov It is particularly useful for screening, identification, and monitoring chemical reactions. fishersci.comlibretexts.org The separation is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase that moves up the plate by capillary action. libretexts.org

For the analysis of L-DOPA, a related compound, a high-performance TLC (HPTLC) method was developed using precoated silica gel plates and a mobile phase consisting of acetone-chloroform-n-butanol-acetic acid glacial-water. nih.gov Quantitative analysis was performed densitometrically at 497 nm. nih.gov TLC offers the advantage of analyzing multiple samples simultaneously and has a high tolerance for complex matrices, minimizing the need for extensive sample preparation. fishersci.comnih.gov

Table 5: HPTLC Method for L-DOPA Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Precoated silica gel F 254 HPTLC plates | nih.gov |

| Mobile Phase | Acetone-chloroform-n-butanol-acetic acid glacial-water (60:40:40:40:35 v/v/v/v/v) | nih.gov |

| Detection Wavelength | 497 nm (densitometric) | nih.gov |

| Linearity Range | 100 - 500 ng/µL | nih.gov |

| Limit of Detection (LOD) | 1.12 ng/µL | nih.gov |

| Limit of Quantitation (LOQ) | 3.29 ng/µL | nih.gov |

Spectrophotometric and Electroanalytical Methods

Beyond chromatography, spectrophotometric and electroanalytical methods provide alternative approaches for the quantification of this compound. These methods are often simpler, more cost-effective, and suitable for routine quality control. tandfonline.com

Spectrophotometric methods are based on the formation of a colored product that absorbs light in the visible region of the electromagnetic spectrum. nih.govscielo.br Several spectrophotometric methods have been developed for methyldopa determination. One method involves the reaction of methyldopa with sodium nitrite (B80452) in an acidic medium to form a yellow nitroso derivative, with an absorption maximum at 430 nm. scielo.br Another approach is based on the coupling of methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ), which produces a colored product with a maximum absorbance at 400 nm. nih.gov A different technique uses the reaction of methyldopa with molybdate, resulting in a yellow-colored complex that can be measured at 410 nm. redalyc.org These methods have been successfully applied to determine methyldopa in pharmaceutical preparations. nih.govscielo.brredalyc.org

Electroanalytical methods , particularly voltammetry, are highly sensitive and selective for the analysis of electroactive compounds like this compound. tandfonline.comijcrcps.com These techniques measure the current response of an analyte as a function of an applied potential. tandfonline.com The catechol structure of this compound allows it to be easily oxidized electrochemically. ijcrcps.com Various modified electrodes, such as those using carbon nanotubes or nanoparticles, have been developed to enhance the electrocatalytic activity and improve the sensitivity of detection. ijcrcps.com Differential pulse voltammetry is a commonly used technique that has demonstrated a wide dynamic range and low detection limits for this compound in real samples, including urine. ijcrcps.comproquest.com Electroanalytical methods are advantageous due to their speed, low cost, and high sensitivity. proquest.com

Table 6: Comparison of Spectrophotometric and Electroanalytical Methods for Methyldopa

| Method Type | Principle/Reagent | λmax (nm) | Linearity Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Spectrophotometric | Nitrosation with Sodium Nitrite | 430 | 6.37–82.81 µg/mL | Not Specified | scielo.br |

| Spectrophotometric | Coupling with DCQ | 400 | 4–20 µg/mL | 1.1 µg/mL | nih.gov |

| Spectrophotometric | Complexation with Molybdate | 410 | 50–200 µg/mL | Not Specified | redalyc.org |

| Spectrophotometric | Oxidation with NBS, Reduction with DAB | 513 | 0.5–10 mg/L | 0.171 µg/mL | moca.net.ua |

| Electroanalytical (Voltammetry) | Modified Carbon Paste Electrode | N/A | 0.2–100 µM | 0.08 µM | ijcrcps.com |

| Electroanalytical (DPV) | Modified Glassy Carbon Electrode | N/A | 0.020–2.500 µM | 0.006 µM | proquest.com |

Radioenzymatic Assays for Metabolic Pathway Elucidation

Radioenzymatic assays are a highly sensitive class of analytical techniques utilized to quantify minute amounts of substances by measuring the enzymatic transfer of a radiolabeled group from a donor substrate to the analyte of interest. These assays have been instrumental in elucidating the metabolic pathways of various endogenous compounds and xenobiotics, including this compound (α-MD). The principle of this methodology for α-MD and other catechol compounds hinges on the action of the enzyme Catechol-O-methyltransferase (COMT).

In the presence of a radiolabeled methyl donor, typically S-adenosyl-L-methionine ([³H]-SAM), COMT catalyzes the transfer of a tritium-labeled methyl group to the hydroxyl group of the catecholamine, in this case, this compound. This enzymatic reaction produces a radiolabeled O-methylated metabolite. The total radioactivity of the isolated methylated product is directly proportional to the initial concentration of the non-radiolabeled this compound in the sample.

The high specificity of the COMT enzyme for the catechol structure, combined with the high sensitivity of radiometric detection, allows for the measurement of this compound in the picogram range. researchgate.netsemanticscholar.org This level of sensitivity is crucial for studying the low concentrations of metabolites often found in biological tissues and fluids. researchgate.net

The application of radioenzymatic assays has been pivotal in understanding the metabolic fate of this compound. For instance, these assays have been employed to investigate the formation of this compound from its precursors. nih.gov By incubating tissue preparations, such as brain microsomes, with a precursor compound and [³H]-SAM, researchers can quantify the rate of formation of radiolabeled O-methylated α-MD, thereby elucidating the activity of specific enzymatic pathways. nih.gov This approach has been critical in confirming the role of enzymes like cytochrome P-450-dependent monooxygenases in the metabolism of related compounds to form catecholamines. nih.gov

Furthermore, radioenzymatic assays are valuable in studying the broader impact of this compound on catecholamine metabolic pathways. By providing a means to accurately measure the levels of endogenous catecholamines such as dopamine, norepinephrine (B1679862), and epinephrine (B1671497) alongside this compound, researchers can investigate potential interactions and competition for metabolic enzymes like COMT. researchgate.netnih.gov The ability to simultaneously measure both the exogenous compound and the endogenous catecholamines provides a comprehensive view of the metabolic perturbations that may occur. researchgate.netsemanticscholar.org

A key advantage of this technique is its ability to be coupled with separation methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.netsemanticscholar.org This allows for the separation of the different O-methylated metabolites prior to radiometric quantification, ensuring that the measured radioactivity is specific to the metabolite of interest and not a result of interference from other radiolabeled compounds.

| Assay Component | Function |

| This compound (α-MD) | The analyte of interest to be quantified. |

| Catechol-O-methyltransferase (COMT) | The enzyme that catalyzes the transfer of a methyl group to the catechol structure of α-MD. |

| S-adenosyl-L-methionine ([³H]-SAM) | The radiolabeled methyl donor that provides the tritium-labeled methyl group. |

| Biological Sample | The matrix (e.g., plasma, tissue homogenate) containing the α-MD. |

| Separation Technique (e.g., TLC, HPLC) | Used to isolate the radiolabeled O-methylated metabolite from other components. |

| Scintillation Counter | The instrument used to measure the radioactivity of the isolated metabolite. |

Method Validation for Biological Matrix Analysis

The quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and metabolic studies. The validation of the analytical methods used for this purpose is critical to ensure the reliability, reproducibility, and accuracy of the obtained data. nih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended use. ich.org The validation of bioanalytical methods for compounds like this compound generally adheres to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmp-compliance.orgeuropa.eueuropa.eu

High-performance liquid chromatography (HPLC) coupled with various detection methods, such as electrochemical detection (ECD), fluorescence detection, or tandem mass spectrometry (MS/MS), are commonly employed for the analysis of this compound and related catecholamines in biological fluids. researchgate.netnih.govnih.govnih.gov The validation of these methods involves the assessment of several key parameters:

Selectivity and Specificity: This ensures that the method can differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix. ich.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of this compound and its internal standard. ich.org

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com A calibration curve is generated by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of repeated measurements of the same sample. europa.eu Both are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. europa.eu Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and accuracy is expressed as the percentage of the nominal concentration. gmp-compliance.orgeuropa.eu

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. nih.govmdpi.com

Recovery: The extraction recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. semanticscholar.org

Below is a table summarizing typical acceptance criteria for the validation of a bioanalytical method for this compound analysis in a biological matrix.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Mean % of Nominal Value) | Within ±15% (±20% at LLOQ) |

| Precision (RSD or CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| LLOQ | Analyte response should be at least 5-10 times the response of the blank. |

| Recovery | Should be consistent, precise, and reproducible. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration. |

The successful validation of an analytical method provides confidence in the data generated and is a prerequisite for its application in regulated studies.

L Alpha Methyldopamine As a Metabolite of Other Xenobiotics

Formation from Substituted Amphetamines (e.g., MDMA, MDA)

The metabolic conversion of MDMA and MDA to L-alpha-Methyldopamine is a key step in the bioactivation pathway that leads to neurotoxicity. This process primarily occurs in the liver and involves phase I metabolic reactions.

The primary pathway is the O-demethylenation of the methylenedioxy ring of MDMA and MDA. This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, including CYP2D6, CYP3A4, and CYP1A2 researchgate.nettandfonline.comfrontiersin.org. This enzymatic action opens the methylenedioxy bridge, converting it into a catechol group, thus forming the catecholamine metabolites N-methyl-α-methyldopamine (from MDMA) and this compound (from MDA) nih.govresearchgate.net. MDMA can also be N-demethylated to MDA, which then undergoes O-demethylenation to form this compound tandfonline.comfrontiersin.org.

These catechol metabolites are structurally similar to the endogenous neurotransmitter dopamine (B1211576) and can be further metabolized through several pathways. While some of the formed this compound can be inactivated through methylation by catechol-O-methyltransferase (COMT), a significant portion can undergo oxidation, leading to the formation of highly reactive species researchgate.netjcami.eu.

| Parent Compound | Key Metabolic Step | Primary Enzyme System | Resulting Metabolite |

| MDA | O-demethylenation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | This compound (α-MeDA) |

| MDMA | O-demethylenation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | N-methyl-α-methyldopamine |

| MDMA | N-dealkylation | Cytochrome P450 (e.g., CYP1A2, CYP2B6) | MDA |

Role in the Mechanisms of Xenobiotic-Induced Neurotoxicity in Preclinical Models

Preclinical research has established that the neurotoxic effects of MDMA and MDA are largely mediated by their metabolites, with this compound playing a central role. Direct administration of MDMA or MDA into the brain does not replicate the serotonergic neurotoxicity observed after peripheral administration, underscoring the necessity of metabolic activation utexas.edumdma.net. The subsequent transformation of this compound into reactive intermediates is considered a crucial event in the cascade leading to neuronal damage.

The catechol structure of this compound makes it susceptible to oxidation, a process that can lead to the generation of reactive oxygen species (ROS). This oxidation can occur enzymatically or through auto-oxidation, converting the catechol into a semiquinone radical and subsequently to an ortho-quinone nih.govresearchgate.net. During this redox cycling process, superoxide (B77818) radicals can be generated, which can then be converted to other highly reactive species like hydrogen peroxide and hydroxyl radicals.

Thioether conjugates of this compound, formed in the subsequent step of metabolism, have been shown to increase the production of ROS in cellular models utexas.edu. This elevation in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress is a well-established mechanism of cellular damage, causing lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal cell death utexas.edu.

The ortho-quinone species generated from the oxidation of this compound are highly reactive electrophiles. These molecules can readily react with cellular nucleophiles, such as the thiol group of glutathione (B108866) (GSH), to form covalent adducts nih.govresearchgate.net. This conjugation with GSH is a detoxification pathway, but the resulting thioether metabolites, such as 5-(glutathion-S-yl)-α-MeDA and 2,5-bis(glutathion-S-yl)-α-MeDA, are themselves implicated in neurotoxicity utexas.edumdma.net.

These glutathione conjugates can be transported into the brain where they exert their toxic effects researchgate.net. The formation of these adducts can deplete cellular stores of GSH, a critical antioxidant, thereby rendering the cell more vulnerable to oxidative stress. Furthermore, the reactive quinone intermediates can also form covalent adducts with other crucial macromolecules, including proteins and DNA, leading to enzyme inactivation, disruption of cellular function, and genotoxicity.

The metabolites of this compound exhibit significant and selective neurotoxicity, particularly towards serotonergic (5-HT) axons and terminals in preclinical models mdma.netnih.gov. Direct injection of the thioether conjugates of this compound into the brains of rats produces long-term depletions of serotonin (B10506) and its metabolites, mimicking the neurotoxic profile of the parent compounds utexas.edunih.gov. The damage is often localized to 5-HT nerve terminal fields, with less effect on the cell bodies mdma.netarizona.edu.

The proposed mechanism involves the serotonin transporter (SERT). Studies have shown that these thioether metabolites can inhibit SERT function utexas.edu. Paradoxically, they may also facilitate the transport of dopamine into serotonergic neurons via SERT utexas.edu. Once inside the serotonin neuron, the accumulation and subsequent oxidation of dopamine can generate a high level of oxidative stress, leading to the degeneration of the axon terminal nih.gov. While the primary target is the serotonergic system, some studies have noted alterations in dopamine levels as well, suggesting a more complex interaction between these neurotransmitter systems utexas.edunih.gov.

| Metabolite | Effect | Target Neuron System | Reference |

| Thioether conjugates of α-MeDA | Long-term depletion of 5-HT | Serotonergic | utexas.edunih.gov |

| Thioether conjugates of α-MeDA | Inhibition of SERT function | Serotonergic | utexas.edu |

| Thioether conjugates of α-MeDA | Stimulation of dopamine uptake via SERT | Serotonergic | utexas.edu |

| Thioether conjugates of α-MeDA | Increased ROS production | Serotonergic | utexas.edu |

| This compound | Release of dopamine | Dopaminergic | nih.gov |

Conclusion and Future Directions in L Alpha Methyldopamine Research

Synthesis of Current Understanding

L-alpha-Methyldopamine (L-α-MD) is primarily understood as a crucial intermediate metabolite of the centrally-acting antihypertensive drug, methyldopa (B1676449). drugbank.combiolife-publisher.it Following administration, methyldopa, an analog of L-DOPA, crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form L-α-MD within adrenergic neurons. biolife-publisher.itbiolife-publisher.it This is a critical step in the bioactivation pathway of methyldopa. Subsequently, L-α-MD is further metabolized by dopamine (B1211576) β-hydroxylase to form alpha-methylnorepinephrine (α-MNE). biolife-publisher.itbiolife-publisher.it

The prevailing scientific consensus is that the therapeutic antihypertensive effects of methyldopa are largely mediated by its downstream metabolite, α-MNE. drugbank.com This compound acts as a potent agonist at central presynaptic alpha-2 adrenergic receptors. drugbank.combiolife-publisher.it Stimulation of these receptors in the brainstem leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. drugbank.comhowmed.net In this context, α-MNE is often referred to as a "false neurotransmitter" because it is stored in synaptic vesicles and released upon neuronal firing, replacing the endogenous neurotransmitter norepinephrine (B1679862). biolife-publisher.itbiolife-publisher.it

Identification of Key Unanswered Questions

A primary unanswered question is the extent to which this compound possesses its own direct pharmacological effects within the central nervous system, independent of its conversion to alpha-methylnorepinephrine. While some research suggests a direct interaction with alpha-2 adrenergic receptors, the full receptor binding profile of L-α-MD across various neurotransmitter systems is not well characterized. nih.gov It is unclear if L-α-MD interacts with other adrenergic receptor subtypes, or with dopaminergic, serotonergic, or other receptor systems to a significant degree.

Another key area of uncertainty is the potential contribution of this compound to the known central nervous system side effects of methyldopa, such as sedation, depression, and Parkinsonian-like symptoms. nih.govup.ac.za It is plausible that L-α-MD, as a dopamine analog, could have direct effects on dopaminergic pathways that contribute to these adverse effects. The specific mechanisms by which L-α-MD might induce these neurological changes are largely speculative at present.

Furthermore, the potential role of this compound in physiological or pathological processes beyond its involvement in the mechanism of an antihypertensive drug is unknown. For instance, its potential interactions with neuroinflammatory pathways or its role in the context of neurodegenerative diseases, where dopamine metabolism is often altered, have not been thoroughly investigated. biolife-publisher.it The possibility of L-α-MD serving as a biomarker for specific neurological conditions or drug responses also remains an unexplored area.

Finally, the precise pharmacokinetics and metabolism of this compound itself, particularly in specific patient populations such as pregnant women or those with renal impairment, are not fully elucidated. tandfonline.comnih.gov A more detailed understanding of its distribution, metabolism, and elimination could provide valuable insights into the variability of patient responses to methyldopa.

Proposed Avenues for Future Research Methodologies and Hypotheses

Future research into this compound should be directed at elucidating its independent pharmacological profile and its potential role in both therapeutic and adverse effects. A multi-pronged approach utilizing modern analytical and pharmacological techniques will be essential to address the key unanswered questions.

Proposed Research Avenues and Methodologies:

Comprehensive Receptor Profiling:

Methodology: Employ in vitro radioligand binding assays and functional cell-based assays to screen L-α-MD against a wide panel of CNS receptors, including all subtypes of adrenergic, dopaminergic, and serotonergic receptors.

Investigating the Role in CNS Side Effects:

Hypothesis: this compound directly modulates dopaminergic neurotransmission in the basal ganglia, contributing to the Parkinsonian-like side effects observed with methyldopa therapy.

Methodology: Utilize in vivo microdialysis in animal models to measure real-time changes in dopamine and other neurotransmitter levels in specific brain regions following direct administration of L-α-MD. This could be coupled with behavioral studies to assess motor function and depressive-like behaviors.

Exploring Neurodegenerative and Neuroinflammatory Links:

Hypothesis: Chronic exposure to this compound influences neuroinflammatory pathways and protein aggregation processes relevant to neurodegenerative disorders like Parkinson's disease.

Methodology: Conduct long-term studies in animal models of neurodegeneration, administering L-α-MD and assessing markers of neuroinflammation (e.g., cytokine levels, microglial activation) and proteinopathy (e.g., alpha-synuclein (B15492655) aggregation).

Advanced Analytical and Imaging Techniques:

Hypothesis: The application of novel, highly sensitive analytical methods can provide a more precise understanding of the pharmacokinetics and regional brain distribution of this compound.

Methodology: Develop and validate advanced analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the sensitive and specific quantification of L-α-MD and its metabolites in biological matrices. tandfonline.com Positron Emission Tomography (PET) imaging with a radiolabeled L-α-MD analog could also be explored to visualize its distribution in the living brain.

The following table summarizes the proposed research avenues:

| Research Avenue | Key Hypothesis | Proposed Methodologies |

| Receptor Profiling | L-α-MD has a distinct receptor binding profile beyond its precursor role. | Radioligand binding assays, functional cell-based assays. |